3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
InChI Key |
JLOCZZJDGGLEME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 4 Pyrrolidin 1 Yl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
A retrosynthetic analysis of this compound reveals several logical disconnections. The primary disconnection points are the C-N bond between the pyrrolidine (B122466) and the benzene (B151609) ring, and the C-C bond of the carboxylic acid group.
Disconnection of the C(aryl)-N bond: This is a common and effective strategy. This disconnection leads to a 4-substituted-3-methylbenzoic acid derivative and pyrrolidine. The 4-substituent (X) should be a good leaving group for nucleophilic aromatic substitution (SNAr) or a halide/triflate for palladium-catalyzed cross-coupling reactions. This approach suggests precursors such as 4-halo-3-methylbenzoic acid or its ester equivalent.
Disconnection of the Carboxylic Acid Group: This strategy involves a late-stage introduction of the carboxyl group. This can be achieved through the oxidation of a methyl group or via carboxylation of an organometallic intermediate. This leads to precursors like 1-(4-methyl-3-(pyrrolidin-1-yl)phenyl)ethanone or 4-bromo-2-methyl-1-(pyrrolidin-1-yl)benzene.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 | Synthetic Strategy |
| This compound | 4-Halo-3-methylbenzoic acid (or ester) | Pyrrolidine | Nucleophilic Aromatic Substitution or Pd-catalyzed amination |
| This compound | 3-Methyl-4-nitrobenzoic acid | - | Reduction of nitro group followed by other transformations |
| This compound | 4-Bromo-2-methyl-1-(pyrrolidin-1-yl)benzene | CO2 | Carboxylation |
Synthesis and Characterization of Key Synthetic Intermediates
The successful synthesis of the target molecule relies on the efficient preparation of key intermediates.
4-Halo-3-methylbenzoic Acids and their Esters: These are crucial precursors for both nucleophilic substitution and cross-coupling reactions. For instance, 4-bromo-3-methylbenzoic acid can be synthesized and has a melting point of 212-216 °C. sigmaaldrich.com Its corresponding methyl ester, methyl 4-bromo-3-methylbenzoate , can be prepared from the acid and is a solid with a melting point of 38-44 °C. sigmaaldrich.com This ester is a key substrate for Buchwald-Hartwig amination. nih.gov
Similarly, 4-fluoro-3-methylbenzoic acid is another important intermediate, particularly for nucleophilic aromatic substitution, as fluorine is an excellent leaving group in SNAr reactions. globalscientificjournal.com
3-Methyl-4-nitrobenzoic acid: This intermediate is valuable for syntheses that involve the reduction of the nitro group to an amine, which can then be further functionalized. One method for its preparation involves the nitric acid oxidation of 2,4-dimethyl nitrobenzene. youtube.com The reduction of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid can be achieved in high yield (96.1%) via catalytic hydrogenation using palladium on carbon. chemicalbook.com
| Intermediate | Formula | Molecular Weight ( g/mol ) | Key Synthetic Application |
| 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | 215.04 | Precursor for esterification and cross-coupling reactions. sigmaaldrich.com |
| Methyl 4-bromo-3-methylbenzoate | C9H9BrO2 | 229.07 | Substrate for Buchwald-Hartwig and Suzuki reactions. sigmaaldrich.comnih.gov |
| 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | 154.14 | Substrate for nucleophilic aromatic substitution. globalscientificjournal.com |
| 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | 181.15 | Precursor to 4-amino-3-methylbenzoic acid. youtube.com |
| 4-Amino-3-methylbenzoic acid | C8H9NO2 | 151.16 | Intermediate for various derivatizations. chemicalbook.comnist.gov |
Direct Synthetic Routes to this compound
Electrophilic Aromatic Substitution Strategies
Direct electrophilic amination of an arene to install a pyrrolidine group is generally challenging. Electrophilic amination reactions typically involve the reaction of a carbanion with an electrophilic nitrogen source. A more common approach is to introduce a nitro group via electrophilic nitration, which can then be reduced to an amino group and subsequently alkylated. For example, the nitration of m-toluic acid can produce 2-nitro-3-methylbenzoic acid. prepchem.com However, achieving the desired regiochemistry for the initial nitration to place the nitro group at the 4-position relative to the carboxylic acid can be difficult and may lead to mixtures of isomers.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds. This approach typically requires an electron-withdrawing group positioned ortho or para to a good leaving group, such as a halogen. In the context of synthesizing this compound, a suitable precursor would be a 4-halo-3-methylbenzoic acid derivative.
A plausible reaction involves the displacement of a fluoride (B91410) or bromide ion from the aromatic ring by pyrrolidine. The reaction of 4-fluoro-3-methylbenzoic acid or its corresponding ester with pyrrolidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMSO or DMF at elevated temperatures would be a viable route. The general mechanism proceeds through a Meisenheimer complex intermediate. sigmaaldrich.com
| Starting Material | Reagent | Conditions | Product |
| Methyl 4-fluoro-3-methylbenzoate | Pyrrolidine, K2CO3 | DMSO, heat | Methyl 3-methyl-4-(pyrrolidin-1-yl)benzoate |
| 4-Fluoro-3-methylbenzoic acid | Pyrrolidine, K2CO3 | DMF, heat | This compound |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for the formation of the C(aryl)-N bond.
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation and involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net For the synthesis of this compound, the Buchwald-Hartwig amination of methyl 4-bromo-3-methylbenzoate with pyrrolidine would be a highly effective approach. Typical conditions involve a palladium source like Pd₂(dba)₃, a bulky electron-rich phosphine ligand such as XPhos or SPhos, and a strong base like sodium tert-butoxide in an inert solvent such as toluene (B28343) or dioxane. organic-chemistry.org
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |
| Methyl 4-bromo-3-methylbenzoate | Pyrrolidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Methyl 3-methyl-4-(pyrrolidin-1-yl)benzoate |
Suzuki-Miyaura Coupling: While typically used for C-C bond formation, variations of the Suzuki reaction can be employed to form C-N bonds, often by coupling an aryl boronic acid with an amine derivative. A more relevant Suzuki strategy for this target molecule might involve the coupling of a boronic acid derivative of the pyrrolidinyl arene with a suitable partner, although the Buchwald-Hartwig amination is generally more direct for this specific transformation.
Carboxylation Reactions and Functional Group Transformations
An alternative synthetic strategy involves the introduction of the carboxylic acid group at a later stage of the synthesis.
Directed ortho-Metalation (DoM) and Carboxylation: The pyrrolidinyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position with a strong base like n-butyllithium or s-butyllithium. wikipedia.org The resulting aryllithium species can then be quenched with carbon dioxide (as dry ice) to introduce the carboxylic acid group. This strategy would start from 1-(m-tolyl)pyrrolidine. The pyrrolidinyl group directs the lithiation to the 2-position of the tolyl group, and subsequent carboxylation would yield the target molecule.
| Starting Material | Reagents | Intermediate | Product |
| 1-(m-Tolyl)pyrrolidine | 1. s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-1-(m-tolyl)pyrrolidine | This compound |
| 2. CO₂ (dry ice) | |||
| 3. H₃O⁺ |
Oxidation of a Methyl Group: If a precursor such as 4-methyl-3-(pyrrolidin-1-yl)toluene were available, the methyl group at the 4-position could potentially be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). However, the conditions required for such an oxidation might be harsh and could potentially affect the pyrrolidine ring or other parts of the molecule. A more common approach is the oxidation of a methyl group prior to the introduction of the sensitive amine functionality. youtube.com
Alternative Cyclization and Ring-Forming Strategies
While the primary synthetic approaches to this compound typically involve the modification of a pre-existing benzene ring, alternative strategies employing cyclization and ring-forming reactions offer a different paradigm. These methods construct the aromatic ring itself from acyclic precursors, providing a powerful tool for accessing complex substitution patterns that might be challenging to achieve through traditional substitution reactions.
One such approach involves the cyclocondensation of β-enaminodiketones with aromatic amidines . This method can lead to the formation of various polyazaheterocycles, which can subsequently be converted to substituted benzoic acid derivatives. researchgate.netgoogle.comresearchgate.net The regiochemistry of these cyclocondensation reactions is a critical aspect, often influenced by the electronic and steric properties of the reactants. researchgate.netgoogle.comresearchgate.net Computational studies, such as those using DFT-B3LYP calculations, can be employed to predict the most likely isomeric products by analyzing the HOMO/LUMO coefficients and charge densities of the intermediates. google.com
Another strategy involves the synthesis of polysubstituted cyclobutanes through a photoredox strain-release/ researchgate.netresearchgate.net-rearrangement cascade . This method utilizes readily available α-silylamines and strained bicyclo[1.1.0]butanes to create densely substituted cyclobutanes, which can serve as precursors to aromatic systems. youtube.com Although not a direct synthesis of the benzoic acid, this approach highlights the potential for innovative ring-forming strategies to access unique substitution patterns.
While direct cyclization to form this compound from acyclic precursors is not commonly reported, the principles of these ring-forming reactions can inspire novel synthetic designs. For instance, a strategy could be envisioned where a suitably functionalized acyclic precursor undergoes an intramolecular condensation to form the substituted benzene ring.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficiency of any synthetic route is paramount, and the optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time.
The Buchwald-Hartwig amination is a powerful method for the formation of the C-N bond between the aromatic ring and the pyrrolidine moiety. The optimization of this reaction often involves screening various palladium catalysts and phosphine ligands. For instance, studies on the amination of related aryl halides have shown that the choice of ligand (e.g., XPhos, SPhos) can significantly impact the reaction yield. researchgate.net The selection of the base and solvent is also crucial, with combinations like sodium tert-butoxide in toluene or cesium carbonate in dioxane being commonly employed. nih.gov
For the synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, various oxidation methods have been explored, with yields ranging from 30% to 86%. google.com Methods such as potassium permanganate oxidation, nitric acid oxidation, and catalytic oxidation with cobalt acetate (B1210297) have been reported. google.com The optimization of these oxidation reactions involves controlling parameters like temperature and the molar ratio of reactants to achieve selective oxidation of the methyl group without degrading the aromatic ring. google.com
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome. researchgate.net This statistical approach allows for the rapid identification of optimal conditions, leading to improved yields and reduced reaction times.
Below is a hypothetical data table illustrating the optimization of the Buchwald-Hartwig amination for the synthesis of a 4-amino-3-methylbenzoic acid derivative, a close analog to the target compound.
Table 1: Optimization of Buchwald-Hartwig Amination for a 4-Amino-3-methylbenzoic Acid Derivative
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 | 92 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 78 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 88 |
| 5 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 89 |
Purification and Isolation Techniques for Synthetic Products
The isolation and purification of the final product, this compound, are crucial steps to ensure it meets the required standards for its intended application. The acidic nature of the carboxyl group and the basic nature of the pyrrolidine ring impart specific properties that can be exploited for purification.
Recrystallization is a common and effective method for purifying solid organic compounds like benzoic acid derivatives. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. youtube.comhelixchrom.comsigmaaldrich.comyoutube.comekb.eg For benzoic acid and its derivatives, water is often a suitable solvent for recrystallization due to their higher solubility in hot water compared to cold water. youtube.comekb.eg The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. youtube.comhelixchrom.comsigmaaldrich.comekb.eg The purity of the recrystallized product can be assessed by its melting point; a sharp melting point close to the literature value indicates high purity. ekb.eg
Chromatographic techniques are also widely used for the purification of carboxylic acids. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool. researchgate.netyoutube.comlongdom.org Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, is a common setup for the analysis and purification of benzoic acid derivatives. youtube.comlongdom.org The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid and thus its retention on the column.
For preparative scale purification, column chromatography using silica (B1680970) gel is often employed. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used, with the polarity being gradually increased to elute the desired compound.
An interactive data table summarizing typical purification methods for benzoic acid derivatives is presented below.
Table 2: Purification Techniques for Benzoic Acid Derivatives
| Purification Method | Typical Solvents/Mobile Phase | Key Parameters | Application |
|---|---|---|---|
| Recrystallization | Water, Ethanol/Water, Toluene | Temperature gradient, Cooling rate | Bulk purification of solid products |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Stationary phase (e.g., silica gel), Eluent gradient | Isolation from reaction mixtures |
| Preparative HPLC | Acetonitrile/Water with buffer (e.g., TFA or formic acid) | Column type (e.g., C18), Gradient profile, Flow rate | High-purity isolation |
Computational and Theoretical Investigations of 3 Methyl 4 Pyrrolidin 1 Yl Benzoic Acid
Molecular Geometry and Conformational Analysis of 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
The molecular geometry of this compound is determined by the spatial arrangement of its constituent atoms. The core structure consists of a benzene (B151609) ring to which a carboxylic acid group, a methyl group, and a pyrrolidinyl group are attached. The geometry of the benzene ring is expected to be largely planar, though minor deviations may occur due to the electronic and steric influences of the substituents.
The carboxylic acid group (-COOH) itself has a planar geometry. A key conformational aspect is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. For benzoic acid itself, this dihedral angle is close to zero in the crystalline state, indicating a planar conformation. However, in the gas phase or in solution, some rotation around the C-C bond connecting the carboxyl group to the ring is possible. For this compound, steric hindrance between the carboxylic acid group and the adjacent methyl group at position 3 is expected to be minimal, allowing for a relatively small dihedral angle and a near-planar arrangement.
The pyrrolidine (B122466) ring, being a saturated five-membered ring, is not planar and adopts a puckered conformation, typically an envelope or a twist (half-chair) conformation. This puckering is influenced by the substituents on the ring. nih.gov The nitrogen atom of the pyrrolidine ring is bonded to the benzene ring, and the orientation of the pyrrolidine ring relative to the benzene ring will be such that it minimizes steric interactions.
A full conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles, such as the rotation of the carboxylic acid group and the puckering coordinates of the pyrrolidine ring. The most stable conformer would correspond to the global minimum on this surface.
Table 1: Predicted Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Predicted Value | Notes |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å | Typical for substituted benzenes. |
| C(ring)-C(carboxyl) bond length | ~1.48 - 1.50 Å | Single bond character. |
| C=O bond length | ~1.21 - 1.23 Å | Double bond character. |
| C-O bond length | ~1.34 - 1.36 Å | Single bond character. |
| C(ring)-N bond length | ~1.38 - 1.42 Å | Partial double bond character due to resonance. |
| C(ring)-C(methyl) bond length | ~1.50 - 1.52 Å | Single bond. |
| Dihedral Angle (Ring-COOH) | ~0° - 20° | Near-planar due to minimal steric hindrance. |
Note: The values in this table are illustrative and based on typical bond lengths and angles found in similar substituted benzoic acids from computational studies. Precise values would require specific quantum chemical calculations.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. mdpi.com
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
In this compound, the pyrrolidinyl group, being an amino group, is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene ring through resonance. studymind.co.uklibretexts.org The methyl group is a weaker electron-donating group through an inductive effect. studymind.co.uk The carboxylic acid group is an electron-withdrawing group (EWG).
The presence of the strong electron-donating pyrrolidinyl group is expected to significantly raise the energy of the HOMO, which will be predominantly localized on the pyrrolidinyl-substituted benzene ring. The LUMO is likely to be localized more on the benzoic acid moiety, particularly the carboxylic acid group and the aromatic ring. The combined effect of the electron-donating groups will likely lead to a smaller HOMO-LUMO gap compared to unsubstituted benzoic acid, suggesting a higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Exemplary Data)
| Parameter | Predicted Energy (eV) | Description |
| HOMO Energy | -5.0 to -5.5 eV | Higher than benzoic acid due to electron-donating groups. |
| LUMO Energy | -1.5 to -2.0 eV | Slightly lower than benzoic acid due to the EWG nature of the carboxyl group. |
| HOMO-LUMO Gap | 3.0 to 4.0 eV | Smaller than benzoic acid, indicating higher reactivity. |
Note: These energy values are estimations based on the expected electronic effects of the substituents and would need to be confirmed by specific calculations.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor) are prone to nucleophilic attack.
For this compound, the EPS map is expected to show a high negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic attack and hydrogen bonding. The nitrogen atom of the pyrrolidinyl group will also exhibit a region of negative potential, though its availability may be reduced due to its involvement in resonance with the aromatic ring. The aromatic ring, enriched by the electron-donating pyrrolidinyl and methyl groups, will also have a negative potential, making it susceptible to electrophilic aromatic substitution. Conversely, the hydrogen atom of the carboxylic acid group will be a region of high positive potential, indicative of its acidic nature.
Atomic Charge Distribution (Mulliken, Löwdin, Bader)
Different methods can be used to calculate the partial atomic charges, which provide a quantitative measure of the electron distribution in a molecule. These methods include Mulliken population analysis, Löwdin population analysis, and Bader's Quantum Theory of Atoms in Molecules (QTAIM).
In this compound, the oxygen atoms of the carboxyl group are expected to carry the most significant negative charges. The nitrogen atom of the pyrrolidinyl group will also have a negative charge, while the hydrogen atom of the carboxyl group will have a significant positive charge. The carbon atom of the carboxyl group will be positively charged. The carbon atoms of the benzene ring will have varying charges depending on their position relative to the substituents. The carbon atom attached to the electron-donating pyrrolidinyl group (C4) and the ortho and para carbons relative to it will have a more negative charge compared to the other ring carbons.
Spectroscopic Property Predictions (Theoretical)
Computational methods can be used to simulate various types of spectra, providing a valuable tool for interpreting experimental data.
Vibrational Frequency Calculations and Infrared (IR) Spectra Simulations
Theoretical vibrational frequency calculations can predict the positions and intensities of bands in the infrared (IR) spectrum of a molecule. researchgate.net These calculations are typically performed using methods like DFT. The calculated frequencies are often scaled to better match experimental values. mdpi.com
The simulated IR spectrum of this compound would exhibit characteristic vibrational modes. The most prominent features would include:
O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl and pyrrolidine groups will appear in the 2850-3000 cm⁻¹ range.
C=O Stretching: A strong absorption band between 1680-1710 cm⁻¹ due to the carbonyl group of the carboxylic acid. docbrown.info The exact position is influenced by conjugation with the aromatic ring and hydrogen bonding.
C-N Stretching: The stretching vibration of the C(ring)-N bond is expected in the 1300-1360 cm⁻¹ region.
C-O Stretching: The C-O stretching of the carboxylic acid will appear in the 1210-1320 cm⁻¹ range. docbrown.info
Ring Vibrations: The benzene ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
The presence of the methyl and pyrrolidinyl substituents will cause shifts in the vibrational frequencies of the benzoic acid core and introduce new vibrational modes associated with these groups.
Table 3: Predicted Prominent IR Vibrational Frequencies for this compound (Exemplary Data)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium to Strong |
| C=O stretch | 1680 - 1710 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-N stretch | 1300 - 1360 | Medium |
| C-O stretch | 1210 - 1320 | Strong |
| Aromatic C-H out-of-plane bend | 700 - 900 | Medium to Strong |
Note: These are predicted ranges and the actual spectrum may show more complex features due to vibrational coupling.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
For instance, the electron-donating nature of the pyrrolidinyl group and the methyl group would be expected to increase the electron density on the aromatic ring, leading to a shielding effect and causing the aromatic protons and carbons to resonate at lower chemical shifts (upfield). Conversely, the electron-withdrawing carboxylic acid group would deshield the adjacent aromatic protons and carbons, shifting their signals to higher chemical shifts (downfield).
To obtain precise chemical shift values, computational methods such as Density Functional Theory (DFT) are often employed. These calculations would involve optimizing the molecule's geometry and then computing the NMR shielding tensors. The predicted shifts would then be referenced against a standard, such as tetramethylsilane (B1202638) (TMS). However, specific computational studies providing this data for this compound have not been identified in the performed searches.
UV-Vis Absorption Spectra Simulations
Simulated UV-Vis absorption spectra for this compound are not available in published literature or chemical databases based on the conducted searches. Theoretical simulations, typically using Time-Dependent Density Functional Theory (TD-DFT), are necessary to predict the electronic transitions that give rise to UV-Vis absorption.
Such simulations would calculate the excitation energies and oscillator strengths of the molecule's electronic transitions. The presence of the chromophoric benzoic acid system, coupled with the auxochromic pyrrolidinyl and methyl groups, would likely result in characteristic absorption bands in the ultraviolet region. The electron-donating pyrrolidinyl group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. Without specific simulation data, the exact wavelengths and intensities of these absorptions remain undetermined.
Molecular Dynamics (MD) Simulations of this compound
Solvent-Compound Interaction Dynamics
Specific molecular dynamics (MD) simulation studies focusing on the interaction of this compound with solvents were not found in the available literature. MD simulations are a powerful tool for understanding the dynamic behavior of a solute in a solvent environment at an atomic level.
Q & A
Q. What are the standard synthetic routes for 3-methyl-4-(pyrrolidin-1-yl)benzoic acid, and how can intermediates be optimized?
Synthesis typically involves nitration , reduction , and substitution steps. For example:
- Step 1 : Nitration of 4-methylbenzoic acid introduces a nitro group at the 3-position using HNO₃/H₂SO₄ .
- Step 2 : Reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) .
- Step 3 : Substitution of the amine with pyrrolidine via nucleophilic aromatic substitution (e.g., using pyrrolidine in DMF/K₂CO₃) .
Optimization : Monitor reaction progress via TLC or HPLC, and adjust solvent polarity (e.g., DMF vs. DMSO) to enhance pyrrolidine reactivity .
Q. How can structural characterization of this compound be performed?
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ ~2.3 ppm for methyl, δ ~3.2 ppm for pyrrolidine protons).
- Mass Spectrometry : Verify molecular weight (e.g., calculated m/z 247.3 for C₁₂H₁₅NO₂).
- IR : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and carbonyl C=O (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?
- Continuous Flow Reactors : Improve yield and reduce side products by controlling residence time and temperature .
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro-group reduction efficiency (e.g., Pd/C may reduce reaction time by 30% ).
- Purity Control : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate >95% purity .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Mechanistic Studies : Compare enzyme inhibition assays (e.g., IC₅₀ values) under varying pH or temperature to identify stability-dependent activity .
- Structural Analog Analysis : Contrast results with derivatives like 3-cyano-4-(pyrrolidin-1-yl)benzoic acid, where the cyano group enhances receptor binding but reduces solubility .
- Dose-Response Curves : Validate activity thresholds using multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Q. How does the pyrrolidine substituent influence the compound’s physicochemical properties?
- Solubility : The pyrrolidine ring increases hydrophilicity (logP ~1.2 vs. ~2.5 for unsubstituted analogs) .
- Bioavailability : Molecular dynamics simulations suggest pyrrolidine enhances membrane permeability by forming transient hydrogen bonds .
- Stability : The ring’s rigidity reduces susceptibility to oxidative degradation compared to morpholine analogs .
Q. What computational methods predict interactions between this compound and biological targets?
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on electrostatic complementarity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with antimicrobial activity .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 3-Nitro-4-methylbenzoic acid | Nitration | 78 | 90 | |
| 3-Amino-4-methylbenzoic acid | Catalytic hydrogenation | 92 | 95 | |
| Final compound | Substitution | 65 | 98 |
Q. Table 2. Biological Activity Comparison with Analogs
| Compound | IC₅₀ (µM) COX-2 | LogP | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| This compound | 12.4 | 1.2 | 8.5 | |
| 3-Cyano-4-(pyrrolidin-1-yl)benzoic acid | 8.7 | 0.9 | 5.2 | |
| 4-(Piperidin-1-yl)benzoic acid | 23.1 | 2.1 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
